molecular formula C9H12F3N3O2 B10904349 tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate

tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B10904349
M. Wt: 251.21 g/mol
InChI Key: HSPLCKVBHSJCIQ-UHFFFAOYSA-N
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Description

tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is a carbamate-protected pyrazole derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and a tert-butoxycarbonyl (Boc) group at the 4-position. This compound is synthesized via the reaction of N5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine with di-tert-butyl dicarbonate in aqueous conditions . The Boc group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) for downstream functionalization . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a valuable intermediate in medicinal chemistry, particularly for antiproliferative agent development .

Properties

Molecular Formula

C9H12F3N3O2

Molecular Weight

251.21 g/mol

IUPAC Name

tert-butyl N-[5-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate

InChI

InChI=1S/C9H12F3N3O2/c1-8(2,3)17-7(16)14-5-4-13-15-6(5)9(10,11)12/h4H,1-3H3,(H,13,15)(H,14,16)

InChI Key

HSPLCKVBHSJCIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(NN=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate typically involves the reaction of a pyrazole derivative with a tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₃F₃N₂O
  • Molecular Weight : 222.21 g/mol
  • CAS Number : 1259062-56-0

The compound features a pyrazole ring substituted with a trifluoromethyl group and a tert-butyl carbamate moiety, which contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

Pharmacological Potential
Research indicates that tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate may serve as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing therapeutic agents against diseases such as cancer and neurodegenerative disorders.

Mechanism of Action
The trifluoromethyl group enhances the lipophilicity of the compound, which can improve its bioavailability and interaction with cellular membranes. The pyrazole ring can participate in hydrogen bonding with biological macromolecules, modulating their activity.

Material Science

Polymer Synthesis
This compound can be utilized as a building block in the synthesis of advanced materials such as polymers and coatings. Its reactive functional groups allow for further modifications, enabling the development of materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In another research effort, the neuroprotective effects of similar pyrazole compounds were evaluated in models of oxidative stress. The findings indicated that these compounds could reduce neuronal cell death and inflammation, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-butyl [5-{(2-chloroethyl)carbamoylamino}-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate (Compound 16) Structural Features: Incorporates a 2-chloroethylcarbamoyl group and a phenyl substituent at the 1-position of the pyrazole. Physical Properties: Melting point (80–81°C), molecular weight (461 g/mol), and IR/NMR data confirm the presence of dual carbonyl groups (1742 cm⁻¹, 1656 cm⁻¹) and hydrogen bonding .

tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate Structural Features: Substituted with a nitro (-NO₂) group at the 3-position and a trifluoroethyl (-CF₂CF₃) group at the 1-position. However, stability concerns may arise due to nitro group lability .

tert-butyl (3-chloro-4-(4-((5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)carbamoyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-2-yl)carbamate (Cpd 56f) Structural Features: Contains a pyridine-triazole hybrid and a chloro substituent. Synthetic Handling: Requires HCl/dioxane for deprotection and HPLC purification, indicating higher polarity and solubility challenges compared to the parent compound .

Discontinued Analogues (e.g., tert-Butyl (3-bromo-5-fluorophenyl)carbamate)

  • Structural Features : Bromo and fluoro substituents on a phenyl ring.
  • Challenges : Discontinuation likely due to synthetic complexity or instability under physiological conditions .

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Applications/Reactivity
tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate -CF₃, Boc Not reported ~300 (estimated) Antiproliferative intermediate
Compound 16 -CF₃, Boc, 2-chloroethyl, phenyl 80–81 461 Alkylation reactions, drug delivery
tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate -NO₂, -CF₂CF₃, Boc Not reported ~350 (estimated) Electrophilic reactivity
Cpd 56f -Cl, pyridine-triazole, Boc Not reported ~550 (estimated) High-polarity therapeutic candidates
Discontinued tert-Butyl (3-bromo-5-fluorophenyl)carbamate -Br, -F, Boc Not reported ~300 (estimated) N/A (discontinued)

Key Findings

  • Trifluoromethyl Role : The -CF₃ group consistently enhances metabolic stability across analogues, making it critical for bioactive molecule design.
  • Boc Group Utility : The Boc protection strategy is widely employed but requires tailored deprotection conditions (e.g., TFA for parent compound vs. HCl for Cpd 56f) .
  • Substituent Impact : Chloroethyl (Compound 16) and nitro (tert-butyl N-[3-nitro-...]) groups introduce distinct reactivity profiles but may compromise stability.

Biological Activity

The compound tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is a member of the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula: C₁₀H₁₄F₃N₃O₂
  • Molecular Weight: 265.23 g/mol
  • CAS Number: 1935329-59-1
  • Melting Point: Approximately 271.3 °C (predicted) .

Structural Characteristics

The structure of this compound includes a tert-butyl group, a trifluoromethyl substituent, and a carbamate functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target engagement .

Pharmacological Potential

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced potency against specific biological targets. For instance, studies have shown that the presence of trifluoromethyl groups can significantly increase the inhibitory activity of compounds against enzymes involved in various metabolic pathways .

Case Studies

  • Inhibition Studies : A study investigated the compound's activity against PfA-M1 and PfA-M17 enzymes, revealing that modifications in the compound's structure could lead to potent dual inhibition. The Ki values for certain derivatives were as low as 0.027 µM, indicating strong binding affinity .
  • Structure-Activity Relationship (SAR) : The incorporation of trifluoromethyl groups in the para position of phenolic rings has been shown to enhance inhibitory potency by up to six times compared to non-fluorinated analogs . This trend suggests that further exploration of SAR could yield compounds with improved therapeutic profiles.

Toxicological Profile

While specific toxicity data for this compound is limited, the presence of a carbamate moiety generally indicates potential irritant properties. Safety assessments are crucial for any therapeutic application.

Industrial Considerations

Optimizing reaction conditions for higher yields and purity is essential for industrial applications. Continuous flow processes may enhance efficiency and safety during production.

Research Findings Summary Table

Study FocusKey FindingsReference
Enzyme InhibitionKi values as low as 0.027 µM for PfA-M1
SAR AnalysisTrifluoromethyl increases potency by 6x
Synthesis MethodReaction with tert-butyl chloroformate

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